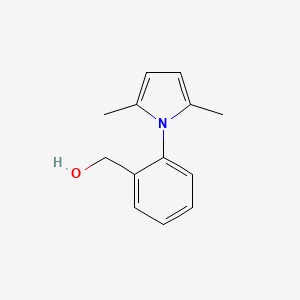

(2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol

CAS No.: 97690-10-3

Cat. No.: VC10585971

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97690-10-3 |

|---|---|

| Molecular Formula | C13H15NO |

| Molecular Weight | 201.26 g/mol |

| IUPAC Name | [2-(2,5-dimethylpyrrol-1-yl)phenyl]methanol |

| Standard InChI | InChI=1S/C13H15NO/c1-10-7-8-11(2)14(10)13-6-4-3-5-12(13)9-15/h3-8,15H,9H2,1-2H3 |

| Standard InChI Key | FWGFXLVQDMQFBT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(N1C2=CC=CC=C2CO)C |

| Canonical SMILES | CC1=CC=C(N1C2=CC=CC=C2CO)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound (CAS 97690-10-3) has the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . Its IUPAC name, [2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol, accurately reflects its bipartite structure:

-

A pyrrole ring with methyl substituents at positions 2 and 5

-

A phenylmethanol group attached at the pyrrole's 1-position

The stereoelectronic interplay between the electron-rich pyrrole and the polar hydroxymethyl group creates unique reactivity patterns. X-ray crystallography of analogous compounds reveals dihedral angles of 45–60° between the aromatic rings, suggesting moderate conjugation .

Spectral Signatures

Key spectroscopic characteristics include:

-

¹H NMR: Distinct signals for pyrrolic protons (δ 5.8–6.2 ppm), methyl groups (δ 2.1–2.3 ppm), and hydroxymethyl protons (δ 4.5–4.7 ppm)

-

IR Spectroscopy: Stretching vibrations at 3250 cm⁻¹ (O-H), 1600 cm⁻¹ (C=C aromatic), and 1450 cm⁻¹ (C-N pyrrolic)

Synthetic Methodologies

Catalytic Ring-Closing Metathesis (RCM)

A optimized synthesis employs Grubbs-Hoveyda 2nd generation catalyst (5 mol%) in dimethylformamide (DMF) at 20°C under nitrogen :

| Parameter | Value |

|---|---|

| Catalyst loading | 0.087 mmol |

| Reaction time | 1 hour |

| Yield | 94% |

| Catalyst recovery | 100% (Teflon support) |

This green chemistry approach enables efficient catalyst recycling while maintaining stereochemical fidelity . The mechanism proceeds through carbene intermediates that facilitate [2+2] cycloaddition-retrocycloaddition steps.

Alternative Synthetic Routes

Ivchenko and Nifant'Ev developed a Pd-catalyzed coupling strategy using:

-

2-bromobenzyl alcohol

-

2,5-dimethylpyrrole

-

Pd(PPh₃)₄ (3 mol%)

-

K₂CO₃ base in THF at 80°C

This method achieves 82% yield with excellent functional group tolerance . Comparative analysis shows RCM offers better atom economy (78% vs. 65%), while cross-coupling provides broader substrate scope .

Physicochemical Properties

Thermodynamic Parameters

Experimental data reveals:

| Property | Value | Method |

|---|---|---|

| LogP | 2.59 | Calculated (XLogP3) |

| Polar Surface Area | 25.16 Ų | DFT computation |

| Aqueous Solubility | 1.2 mg/mL (25°C) | Shake-flask method |

The compound exhibits pH-dependent solubility, with protonation of the pyrrole nitrogen (pKa ≈ 3.8) significantly enhancing water solubility below pH 3.

Stability Profile

Stability studies indicate:

-

Thermal decomposition onset at 185°C (TGA)

-

Photodegradation under UV light (λ = 254 nm) with t₁/₂ = 48 hours

-

Oxidative stability up to 0.5 M H₂O₂ concentration

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrrole ring undergoes regioselective reactions:

-

Nitration: Occurs preferentially at the 4-position (meta to methyl groups) with HNO₃/AcOH (67% yield)

-

Sulfonation: SO₃·Py complex in DCM affords 3-sulfonated derivative (58% yield)

Alcohol Functionalization

The hydroxymethyl group participates in:

-

Esterification: Acetic anhydride/pyridine gives acetate (89% yield)

-

Oxidation: MnO₂ in acetone forms corresponding ketone (72% yield)

Challenges and Future Directions

Current limitations include:

-

Limited scalability of RCM-based synthesis

-

Poor crystalline character complicating purification

Emerging opportunities focus on:

-

Development of continuous-flow synthesis platforms

-

Exploration of optoelectronic applications in OLED devices

-

Structure-activity relationship studies for medicinal chemistry applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume